

Guanadrel Sulfate molecular structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guanadrel Sulfate

Cat. No.: B1672425

[Get Quote](#)

Guanadrel Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanadrel sulfate, an adrenergic neuron blocking agent, has historically been used as an antihypertensive agent. This document provides a detailed overview of its molecular structure, physicochemical properties, and mechanism of action. It includes a summary of its pharmacokinetic profile and detailed experimental protocols for its synthesis, in vitro assessment of its mechanism of action, and in vivo evaluation of its antihypertensive effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Molecular Structure and Properties

Guanadrel is a guanidine derivative with a spiroketal moiety. The active form is the sulfate salt, which is a white to off-white crystalline powder.

Chemical Structure:

- Guanadrel (Base):

- IUPAC Name: 2-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine[1]
- Chemical Formula: $C_{10}H_{19}N_3O_2$ [1]
- Molecular Weight: 213.281 g/mol [1]
- **Guanadrel Sulfate:**
 - IUPAC Name: bis(N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine); sulfuric acid[2]
 - Chemical Formula: $C_{20}H_{40}N_6O_8S$ [2]
 - Molecular Weight: 524.63 g/mol [2]
 - CAS Number: 22195-34-2[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of guanadrel and its sulfate salt.

Property	Value	Source
Guanadrel Sulfate		
Physical Appearance	White to off-white crystalline powder	
Melting Point	213.5-215 °C	
Solubility in Water (25 °C)	76 mg/mL	
Guanadrel (Base) - Predicted/Experimental		
logP	0.6	DrugBank Online
pKa (Strongest Basic)	12.02 (Predicted)	DrugBank Online
Water Solubility	1.73 mg/mL (Predicted)	DrugBank Online

Pharmacokinetic Properties

Guanadrel is rapidly absorbed from the gastrointestinal tract.^[1] The following table outlines its pharmacokinetic parameters in humans.

Parameter	Value	Source
Bioavailability	Rapidly and well absorbed from the gastrointestinal tract.	[1]
Peak Plasma Concentration (Tmax)	1.5 - 2 hours	
Onset of Action	0.5 - 2 hours	
Peak Hypotensive Effect	4 - 6 hours	
Duration of Action	4 - 14 hours	
Protein Binding	~20%	
Metabolism	Hepatic (approximately 40-50%)	
Elimination Half-Life	Biphasic: Initial phase ~2 hours, Terminal phase ~10-12 hours	
Excretion	Primarily renal (~85% within 24 hours, 40-50% as unchanged drug)	

Mechanism of Action

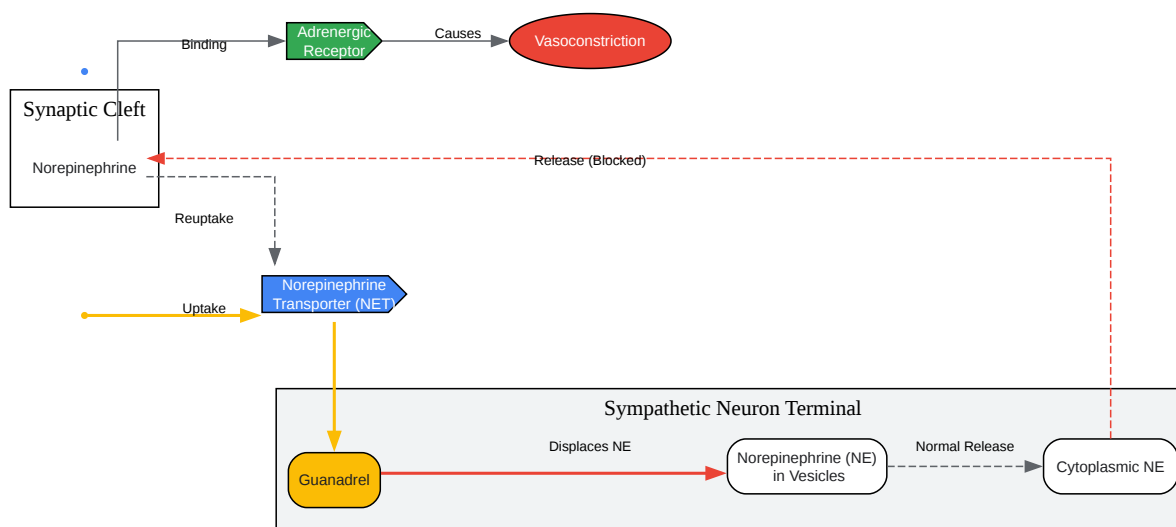
Guanadrel sulfate exerts its antihypertensive effect by acting as a postganglionic adrenergic neuron blocking agent.^[1] Its mechanism involves the following key steps:

- **Uptake into Sympathetic Neurons:** Guanadrel is actively transported into sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.

- Displacement of Norepinephrine: Once inside the neuron, guanadrel is concentrated in and slowly displaces norepinephrine from its storage vesicles.[1]
- Inhibition of Norepinephrine Release: This displacement leads to a depletion of norepinephrine stores and blocks the release of norepinephrine in response to sympathetic nerve stimulation.[1]
- Reduced Vasoconstriction: The decreased release of norepinephrine at the neuroeffector junction results in reduced stimulation of adrenergic receptors on blood vessels, leading to vasodilation and a decrease in blood pressure.[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of guanadrel at the sympathetic nerve terminal.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Guanadrel at the sympathetic neuron.

Experimental Protocols

Synthesis of Guanadrel Sulfate

The synthesis of guanadrel is described in U.S. Patent 3,547,951. While the full, detailed experimental protocol from the patent is not readily available, the general synthesis involves the reaction of (1,4-dioxaspiro[4.5]decan-2-yl)methylamine with a guanidinylation agent. The resulting guanadrel base is then treated with sulfuric acid to form the sulfate salt.

Note: For precise, step-by-step instructions, it is imperative to consult the full text of U.S. Patent 3,547,951.

In Vitro Norepinephrine Transporter (NET) Uptake Assay

This protocol is designed to assess the inhibitory effect of guanadrel on the norepinephrine transporter.

Objective: To determine the IC_{50} of guanadrel for the inhibition of norepinephrine uptake in cells expressing the human norepinephrine transporter (hNET).

Materials:

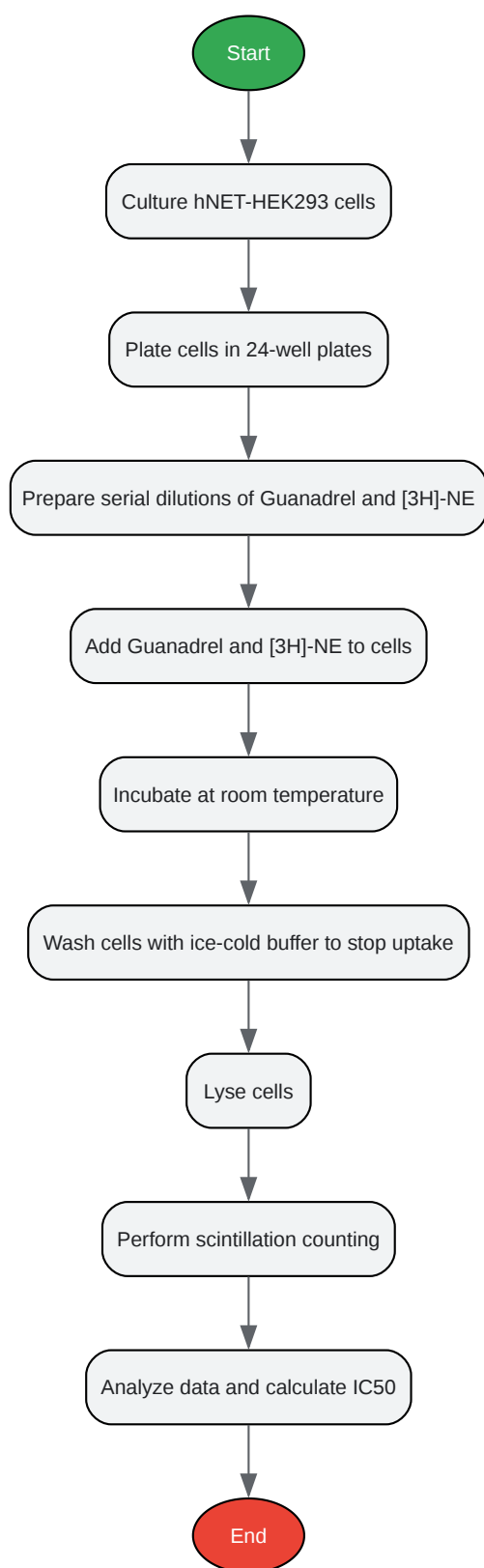
- HEK293 cells stably expressing hNET
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Krebs-Ringer-HEPES (KRH) buffer
- [3H]-Norepinephrine
- **Guanadrel sulfate**
- Desipramine (as a positive control)

- Scintillation fluid and vials
- Scintillation counter

Methodology:

- Cell Culture: Culture hNET-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Plating: Seed the cells in a 24-well plate at a density of 200,000 cells/well and allow them to adhere overnight.
- Assay Preparation: On the day of the assay, wash the cells with KRH buffer. Prepare serial dilutions of **guanadrel sulfate** and desipramine in KRH buffer.
- Inhibition Assay:
 - Add the different concentrations of guanadrel or desipramine to the wells.
 - Add [³H]-Norepinephrine to a final concentration approximately equal to its K_m value (e.g., 400 nM).
 - Incubate for a specified time (e.g., 10 minutes) at room temperature.
- Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of guanadrel that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀) by non-linear regression analysis.

Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro Norepinephrine Transporter (NET) uptake assay.

In Vivo Evaluation of Antihypertensive Effect in a Rodent Model

This protocol outlines a method for assessing the blood pressure-lowering effects of **guanadrel sulfate** in spontaneously hypertensive rats (SHR).

Objective: To evaluate the dose-dependent effect of orally administered **guanadrel sulfate** on systolic and diastolic blood pressure in conscious, freely moving SHRs.

Materials:

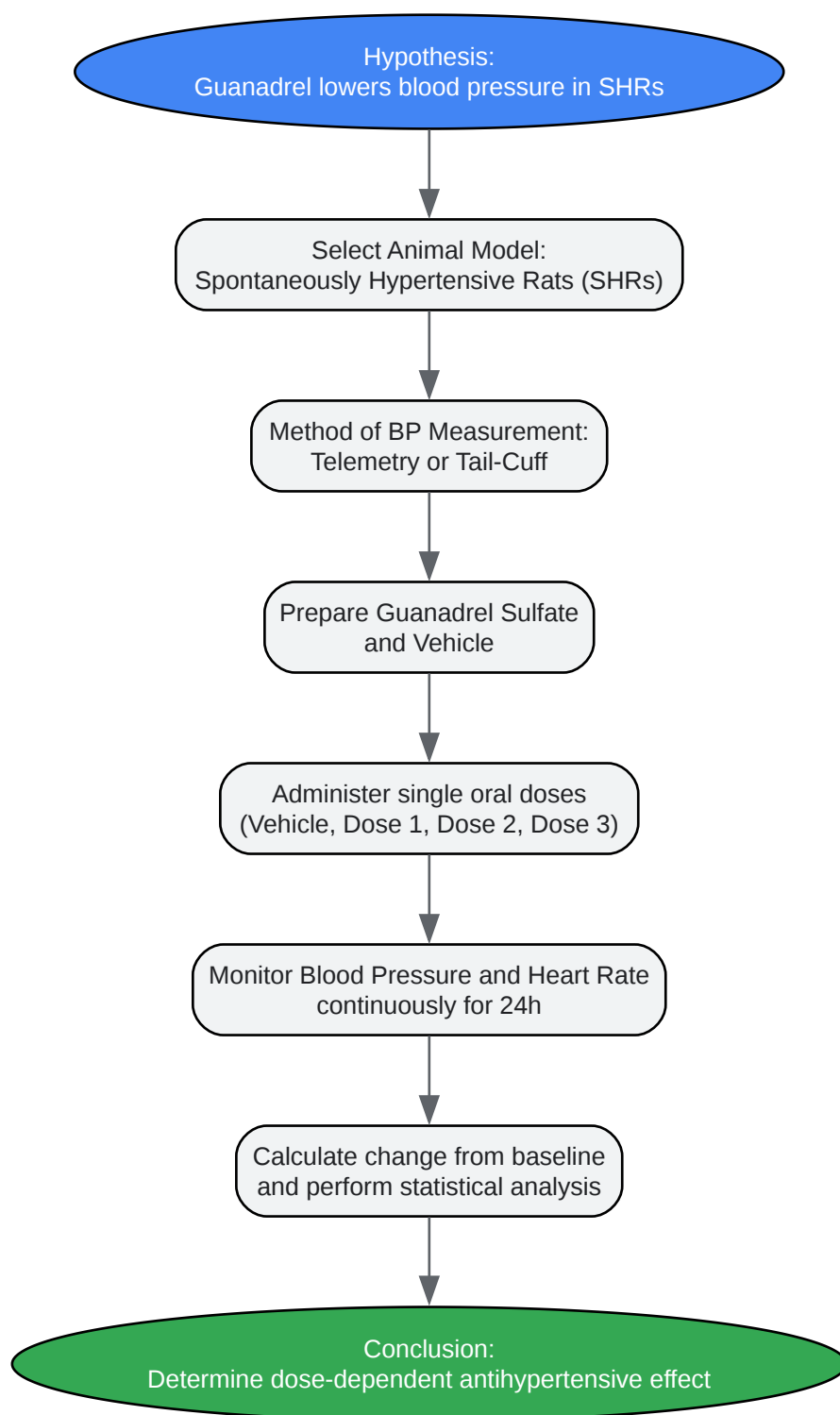
- Spontaneously Hypertensive Rats (SHRs)
- **Guanadrel sulfate**
- Vehicle (e.g., sterile water or saline)
- Telemetry system for blood pressure monitoring (implantable transducers) or tail-cuff plethysmography system
- Oral gavage needles

Methodology:

- Animal Acclimatization and Surgical Implantation (Telemetry):
 - Acclimatize male SHRs (12-14 weeks old) to the housing conditions for at least one week.
 - Surgically implant telemetry transducers into the abdominal aorta for continuous blood pressure monitoring. Allow for a recovery period of at least one week.
- Baseline Blood Pressure Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours before drug administration.
- Drug Administration:
 - Prepare solutions of **guanadrel sulfate** in the vehicle at various concentrations.

- Administer a single oral dose of **guanadrel sulfate** or vehicle to different groups of rats via oral gavage.
- Blood Pressure Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-administration.
- Data Analysis:
 - Calculate the change in SBP, DBP, and HR from baseline for each treatment group.
 - Determine the time to peak effect and the duration of action.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-response relationship.

Logical Relationship Diagram for In Vivo Study:



[Click to download full resolution via product page](#)

Caption: Logical flow of an in vivo study on Guanadrel's antihypertensive effects.

Conclusion

Guanadrel sulfate is a potent antihypertensive agent with a well-defined mechanism of action involving the blockade of adrenergic neurons. This guide provides a comprehensive summary of its chemical and pharmacological properties, along with detailed protocols for its study. While it has been largely superseded in clinical practice due to side effects such as orthostatic hypotension, it remains a valuable tool for researchers studying the sympathetic nervous system and adrenergic pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PL113054B1 - Method of guanidine derivatives preparation - Google Patents [patents.google.com]
- 2. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Guanadrel Sulfate molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672425#guanadrel-sulfate-molecular-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com